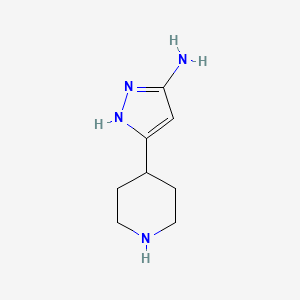

3-(piperidin-4-yl)-1H-pyrazol-5-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-piperidin-4-yl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H3,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUKMNKXXJAZLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1325671-21-3 | |

| Record name | 3-(piperidin-4-yl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Computational Characterization of 3 Piperidin 4 Yl 1h Pyrazol 5 Amine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3-(piperidin-4-yl)-1H-pyrazol-5-amine. researchgate.net By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, a complete picture of the molecular framework can be assembled.

In the ¹H NMR spectrum, the pyrazole (B372694) ring proton, typically at the C4 position, is expected to appear as a singlet in the aromatic region. The protons of the piperidine (B6355638) ring would present more complex splitting patterns in the aliphatic region. The axial and equatorial protons on the same carbon are diastereotopic and thus have different chemical shifts and coupling constants. The proton at C4 of the piperidine ring, which is attached to the pyrazole, would appear as a multiplet. The protons on the piperidine nitrogen and the pyrazole amine group (NH and NH₂) are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. nih.gov

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. The carbons of the pyrazole ring are expected to resonate in the downfield region, characteristic of aromatic and heteroaromatic systems. The C3 and C5 carbons, being attached to nitrogen atoms, would appear at different chemical shifts, influenced by the amino and piperidinyl substituents. The piperidine carbons would appear in the upfield, aliphatic region of the spectrum. nih.gov

To definitively assign each signal, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates proton signals with their directly attached carbon atoms, while HMBC reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for connecting the piperidinyl substituent to the correct position on the pyrazole ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar pyrazole and piperidine structures.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| Pyrazole-H4 | ¹H | 5.5 - 6.5 | s (singlet) |

| Piperidine-H4 | ¹H | 2.8 - 3.5 | m (multiplet) |

| Piperidine-H2, H6 (eq) | ¹H | 3.0 - 3.6 | m |

| Piperidine-H2, H6 (ax) | ¹H | 2.5 - 3.0 | m |

| Piperidine-H3, H5 (eq) | ¹H | 1.8 - 2.2 | m |

| Piperidine-H3, H5 (ax) | ¹H | 1.5 - 1.9 | m |

| Pyrazole-NH | ¹H | 10.0 - 12.0 | br s (broad singlet) |

| Pyrazole-NH₂ | ¹H | 4.0 - 5.5 | br s |

| Piperidine-NH | ¹H | 1.5 - 3.0 | br s |

| Pyrazole-C5 | ¹³C | 150 - 160 | - |

| Pyrazole-C3 | ¹³C | 140 - 150 | - |

| Pyrazole-C4 | ¹³C | 90 - 100 | - |

| Piperidine-C2, C6 | ¹³C | 45 - 55 | - |

| Piperidine-C4 | ¹³C | 35 - 45 | - |

| Piperidine-C3, C5 | ¹³C | 30 - 40 | - |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display a series of characteristic absorption bands corresponding to the various stretching and bending vibrations of its structural components.

Key expected vibrational modes include the N-H stretching vibrations from the pyrazole ring, the primary amine (-NH₂), and the secondary amine of the piperidine ring. The -NH₂ group typically shows two distinct bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. The pyrazole and piperidine N-H stretching vibrations would also appear in this region, often as broader bands due to hydrogen bonding. researchgate.net C-H stretching vibrations from the aliphatic piperidine ring are expected just below 3000 cm⁻¹, while the aromatic C-H stretch of the pyrazole ring would appear just above 3000 cm⁻¹.

The "fingerprint region" (below 1600 cm⁻¹) contains a wealth of information from complex vibrations involving the entire molecular skeleton. Key absorptions in this region include the C=N and C=C stretching vibrations of the pyrazole ring (around 1500-1600 cm⁻¹), the N-H bending vibrations (scissoring) of the amino group (~1600 cm⁻¹), and C-N stretching vibrations. mdpi.com The various C-C stretching and C-H bending modes of the piperidine ring also contribute to the complexity of this region, providing a unique molecular fingerprint for the compound. nih.gov

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300 - 3500 | Medium |

| N-H Stretch | Pyrazole & Piperidine Rings | 3100 - 3300 | Medium-Broad |

| C-H Stretch | Pyrazole Ring | 3000 - 3100 | Medium |

| C-H Stretch | Piperidine Ring | 2850 - 2960 | Medium-Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | Medium-Strong |

| C=N / C=C Stretch | Pyrazole Ring | 1500 - 1600 | Medium-Strong |

| C-H Bend | Piperidine Ring | 1440 - 1480 | Medium |

| C-N Stretch | Amine, Piperidine, Pyrazole | 1250 - 1350 | Medium-Strong |

| Ring Deformation | Pyrazole Ring | 600 - 900 | Variable |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (LC-MS, HR-MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HR-MS) are routinely used for the characterization of novel pyrazole derivatives. ic.ac.ukindexcopernicus.com

Using a soft ionization technique such as Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺. HR-MS can measure the mass-to-charge ratio (m/z) of this ion with high precision, allowing for the determination of the elemental formula and confirming the successful synthesis of the target molecule. For this compound (C₈H₁₄N₄), the expected monoisotopic mass is 166.12184 Da, leading to a predicted [M+H]⁺ ion at m/z 167.12912. researchgate.net

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the precursor ion ([M+H]⁺) to generate a characteristic pattern of product ions. The fragmentation of this compound would likely involve cleavages at the weakest bonds. Common fragmentation pathways for pyrazoles include the loss of small, stable neutral molecules like HCN or N₂. Current time information in Edmonton, CA. For the piperidine ring, a characteristic fragmentation is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. researchgate.net The fragmentation of the bond connecting the two rings is also a highly probable event. Analyzing these fragmentation patterns provides strong evidence for the proposed molecular structure.

Table 3: Predicted Key Mass Fragments for this compound in ESI-MS/MS

| Predicted m/z | Proposed Fragment Ion | Plausible Neutral Loss |

| 167.129 | [C₈H₁₅N₄]⁺ | [M+H]⁺ (Precursor Ion) |

| 150.103 | [C₈H₁₂N₃]⁺ | NH₃ (from amine) |

| 111.082 | [C₅H₉N₃]⁺ | C₃H₆N (from piperidine ring cleavage) |

| 96.069 | [C₄H₆N₃]⁺ | C₄H₉N (piperidine ring) |

| 84.081 | [C₅H₁₀N]⁺ | C₃H₅N₃ (aminopyrazole ring) |

| 70.065 | [C₄H₈N]⁺ | C₄H₇N₃ (aminopyrazole ring + C) |

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Insights

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide valuable information about the electronic structure and photophysical properties of a molecule. These properties are dictated by the nature of the electronic transitions between molecular orbitals. nih.gov

Pyrazole itself is a non-fluorescent compound, but its derivatives, particularly those with electron-donating or electron-withdrawing substituents, can exhibit significant absorption and emission properties. researchgate.netunibo.it The this compound molecule contains an amino group (-NH₂), which is a strong electron-donating group. This group can engage in electronic conjugation with the pyrazole π-system. The primary electronic transitions expected for this molecule are π→π* transitions associated with the pyrazole ring. The presence of the amino group is likely to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted pyrazole, moving the absorption to longer wavelengths in the UV region.

The fluorescence properties of such derivatives are often sensitive to the solvent environment. Changes in solvent polarity can alter the energy levels of the ground and excited states differently, leading to shifts in the emission wavelength, a phenomenon known as solvatochromism. nih.gov The study of these photophysical properties is crucial for applications in areas such as fluorescent probes and sensors. researchgate.net

Table 4: Expected Photophysical Properties of this compound

| Property | Expected Observation | Underlying Principle |

| UV-Vis Absorption (λmax) | 250 - 300 nm | π→π* transition of the aminopyrazole chromophore. |

| Molar Absorptivity (ε) | High | Allowed π→π* transition. |

| Fluorescence Emission | Potential emission in the UV-A or visible region | Radiative decay from the lowest singlet excited state (S₁). |

| Stokes Shift | Moderate to large | Energy difference between absorption and emission maxima. |

| Solvatochromism | Emission wavelength may shift with solvent polarity | Stabilization of the excited state dipole moment by polar solvents. |

Computational Spectroscopy and Quantum Chemical Analysis

Computational methods, particularly those based on quantum chemistry, are powerful tools that complement experimental spectroscopic data. They allow for the prediction of molecular properties and provide deeper insight into the relationship between structure and spectra.

Density Functional Theory (DFT) for Optimized Geometries and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional structure (optimized geometry) of a molecule. iu.edu.sa For a flexible molecule like this compound, a key aspect is conformational analysis. The piperidine ring can adopt several conformations, with the chair form being the most stable. Within the chair conformation, the pyrazole substituent can be in either an axial or equatorial position. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311+G(d,p), can be used to calculate the relative energies of these different conformers to identify the global minimum energy structure. nih.govresearchgate.net This optimized geometry is the foundation for predicting other spectroscopic properties and provides crucial information about bond lengths, bond angles, and dihedral angles.

Prediction and Interpretation of Vibrational (FT-IR) and Electronic (UV-Vis) Spectra

Once the optimized geometry is obtained, computational methods can be used to predict spectroscopic data. The calculation of harmonic vibrational frequencies using DFT can generate a theoretical FT-IR spectrum. unibo.it While calculated frequencies are often systematically higher than experimental values, they can be scaled to provide excellent agreement. This theoretical spectrum is invaluable for assigning the experimentally observed vibrational bands to specific molecular motions, confirming the interpretation of the FT-IR data.

The prediction of electronic absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths (which relate to absorption intensity). The results can be used to generate a theoretical UV-Vis spectrum, helping to assign the observed absorption bands to specific electronic transitions, such as the π→π* transitions within the aminopyrazole chromophore. These computational predictions are crucial for a comprehensive understanding of the molecule's electronic behavior.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex solutions of the Schrödinger equation into the familiar, intuitive language of chemical bonding concepts, such as Lewis structures, lone pairs, and atomic charges. nih.gov This approach provides a detailed examination of the electron density distribution on atoms and within bonds, offering a convenient way to study charge transfer and conjugative interactions within a molecular system. nih.gov A key feature of the NBO method is its ability to provide information on the interactions between filled (donor) orbitals, like bonding orbitals or lone pairs, and empty (acceptor) anti-bonding orbitals, which is crucial for analyzing both intramolecular and intermolecular interactions. nih.gov

Charge Distribution

NBO analysis provides a quantitative measure of the electron distribution across a molecule through Natural Population Analysis (NPA), which calculates the partial charges on each atom. This charge distribution is fundamental to understanding a molecule's reactivity, polarity, and electrostatic interaction potential. nih.gov The distribution of partial charges on the atoms of a molecule can significantly influence intra- and intermolecular interactions through electrostatic attraction and repulsion. nih.gov

The following table presents representative natural atomic charges for the core structure of this compound, as derived from computational studies on analogous pyrazole systems.

Table 1: Representative NBO Atomic Charges on Key Atoms of the this compound Moiety Note: Charges are illustrative and based on typical values from DFT/NBO calculations for similar heterocyclic compounds.

| Atom | Position | Representative NBO Charge (e) |

|---|---|---|

| N1 | Pyrazole Ring (NH) | -0.550 |

| N2 | Pyrazole Ring | -0.380 |

| C3 | Pyrazole Ring | +0.210 |

| C4 | Pyrazole Ring | -0.250 |

| C5 | Pyrazole Ring | +0.350 |

| N (Amine) | Attached to C5 | -0.820 |

| H (on N1) | Pyrazole Ring | +0.410 |

| H (on Amine) | Attached to N | +0.435 |

| N (Piperidine) | Piperidine Ring | -0.680 |

Intramolecular Interactions and Stabilization Energy

A crucial aspect of NBO analysis is the evaluation of donor-acceptor (hyperconjugative) interactions using second-order perturbation theory. This analysis calculates the stabilization energy, E(2), associated with the delocalization of electrons from a filled donor NBO (such as a lone pair, LP, or a bonding orbital, σ or π) to a vacant acceptor NBO (typically an anti-bonding orbital, σ* or π*). dergipark.org.tr The magnitude of E(2) is directly proportional to the strength of the interaction, providing a quantitative measure of intramolecular charge transfer and electronic stabilization. nih.gov

The table below details typical donor-acceptor interactions and their corresponding stabilization energies (E(2)) within pyrazole-piperidine systems.

Table 2: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in a Representative Pyrazole Derivative Note: E(2) values represent the stabilization energy for specific hyperconjugative interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N2 | π* (N1-C5) | 18.5 | Ring π-conjugation |

| LP (1) N (Amine) | π* (C5-N1) | 45.2 | Amine-ring resonance |

| LP (1) N (Piperidine) | σ* (C-C) | 3.8 | Hyperconjugation |

| π (C4-C5) | π* (N1-N2) | 22.1 | Ring π-delocalization |

These E(2) values quantify the delocalization of electron density, confirming the presence of significant intramolecular charge transfer events that stabilize the molecular framework. dergipark.org.tr

Chemical Reactivity and Derivatization Strategies for 3 Piperidin 4 Yl 1h Pyrazol 5 Amine

Functionalization of the Pyrazole (B372694) Ring

The pyrazole moiety offers several avenues for chemical modification, including reactions at the exocyclic amino group, substitution at the C4 carbon, and annulation to form fused heterocyclic systems.

The primary amino group at the C5 position of the pyrazole ring is a key site for functionalization. Its nucleophilic character allows for straightforward reactions such as acylation and alkylation.

N-Acylation and Amide Formation: The amino group readily reacts with various acylating agents, such as acid chlorides and activated carboxylic acids, to form stable amide derivatives. This transformation is widely employed to introduce diverse substituents. For instance, studies on analogous 5-aminopyrazoles demonstrate the formation of amide linkages by treatment with substituted benzoyl chlorides. beilstein-journals.orgnih.gov One common synthetic route involves the reaction of 5-aminopyrazoles with pyrazole-3-carbonyl chlorides to generate pyrazole carboxamide derivatives. nih.gov This strategy allows for the coupling of different heterocyclic systems, expanding the chemical space for biological screening.

N-Alkylation: While N-alkylation of the pyrazole ring nitrogens is a common modification, selective alkylation of the exocyclic amino group can also be achieved. This reaction introduces alkyl substituents that can modulate the compound's lipophilicity and hydrogen bonding capacity.

Table 1: Representative Reactions at the Pyrazole Amino Group

Reaction Type Reagents and Conditions Product Type Reference Example N-Acylation / Amide Formation Substituted Benzoyl Chloride, Dichloromethane (DCM) N-(Pyrazol-5-yl)benzamides nih.gov Amide Formation Pyrazole-3-carbonyl chloride Pyrazole Carboxamide Derivatives nih.gov

The C4 position of the 5-aminopyrazole ring is activated towards electrophilic substitution, providing another critical handle for derivatization.

Alkylation and Arylation: Direct C-H functionalization at the C4 position allows for the introduction of alkyl or aryl groups. For example, copper-mediated C4-benzylation of 5-aminopyrazoles with 3-indoleacetic acids has been reported to proceed in good yields. nih.gov Chemoselective C4-arylation has also been achieved using laccase-catalyzed oxidative formation of orthoquinones from catechols, followed by nucleophilic attack from the 5-aminopyrazole. nih.govresearchgate.net These methods can be challenging due to competitive N-arylation at the amino group. nih.govresearchgate.net

Diazotization: The 5-amino group can be converted into a diazonium salt through treatment with a diazotizing agent like sodium nitrite (B80452) in an acidic medium. numberanalytics.comnih.gov Aryl diazonium salts are highly valuable synthetic intermediates. wikipedia.org They can undergo Sandmeyer-type reactions, where the diazonium group is replaced by a variety of substituents, including halogens (-Cl, -Br) or a cyano group (-CN), using copper(I) salts as catalysts. wikipedia.orgmasterorganicchemistry.comyoutube.com This provides a powerful method for introducing a wide range of functional groups at the C5 position, although subsequent rearrangement or cyclization can occur. Furthermore, the diazonium intermediate can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For example, diazotization of 5-amino-1H-pyrazole-4-carbonitriles can lead to the formation of pyrazolo[3,4-d] nih.govacs.orgmdpi.comtriazin-4-ones. conicet.gov.ar

Table 2: Representative Reactions at the Pyrazole C4 Position

Reaction Type Reagents and Conditions Product Type Reference Example C4-Benzylation 3-Indoleacetic acids, Copper Acetate C4-Benzylated 5-aminopyrazoles nih.gov C4-Arylation Catechols, Laccase (Novozym 51003) C4-Arylated 5-aminopyrazoles nih.gov Diazotization / Sandmeyer Reaction 1. NaNO₂, HCl (0-5°C)

2. CuX (X = Cl, Br, CN) 5-Halo or 5-Cyano Pyrazoles wikipedia.orgmasterorganicchemistry.com

The bifunctional nature of 5-aminopyrazoles makes them excellent precursors for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. These fused rings are considered purine (B94841) analogues and are of significant interest in medicinal chemistry. d-nb.info

The most common approach involves the condensation of the 5-aminopyrazole with a β-dicarbonyl compound or a suitable equivalent. The reaction proceeds via initial nucleophilic attack of the exocyclic 5-amino group, which is more nucleophilic than the endocyclic pyrazole nitrogen, onto one of the carbonyl groups, followed by intramolecular cyclization and dehydration. researchgate.net This regioselectivity ensures the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) isomer. researchgate.net For instance, a novel tricyclic piperidine (B6355638) ring-fused pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold was designed and synthesized through the condensation of a 1H-pyrazole-5-amine with a cyclic β-oxoester. researchgate.net

Table 3: Cyclization Reactions to Form Fused Systems

Fused System Reagents and Conditions Reaction Type Reference Example Pyrazolo[1,5-a]pyrimidines β-Dicarbonyl compounds (e.g., diethyl malonate), EtONa, reflux Condensation / Cyclization nih.gov Pyrazolo[1,5-a]pyrimidines Sodium 3-oxoprop-1-en-1-olate derivatives Condensation / Cyclization researchgate.net Tricyclic fused Pyrazolo[1,5-a]pyrimidin-7(4H)-ones Cyclic β-oxoesters Condensation / Cyclization researchgate.net

Transformations Involving the Piperidine Ring

The piperidine ring provides another key site for structural modification, primarily at the nitrogen atom, but also on the carbon framework of the ring itself.

The secondary nitrogen atom of the piperidine ring is a strong nucleophile and a common point for derivatization. These modifications are crucial for fine-tuning the physicochemical properties of the molecule, such as solubility, basicity, and receptor-binding interactions.

Common transformations include:

N-Alkylation: This can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. nih.gov Reductive amination, in particular, is a versatile method for introducing a wide array of substituents. nih.gov

N-Acylation: Reaction with acid chlorides or anhydrides yields N-acyl derivatives (amides).

N-Sulfonylation: Treatment with sulfonyl chlorides provides N-sulfonyl derivatives (sulfonamides). For example, 2-(piperidin-4-yloxy)pyrazine (B7839941) hydrochloride has been reacted with pyrazole-4-sulfonyl chloride to yield the corresponding sulfonamide. nih.gov

These substitutions can significantly alter the pharmacological profile of the parent compound.

Table 4: Representative N-Substitutions on the Piperidine Ring

Reaction Type Reagents and Conditions Product Type Reference Example N-Alkylation (Reductive Amination) Aldehyde, Sodium triacetoxyborohydride, DCM N-Alkyl piperidines nih.govnih.gov N-Sulfonylation Sulfonyl chloride, Base (e.g., TEA), THF N-Sulfonyl piperidines nih.gov N-Acylation (Amide formation) Carboxylic acid, Coupling agents (e.g., HATU), Base (e.g., TEA) N-Acyl piperidines nih.gov

While less common than N-substitution, the functionalization of the carbon skeleton of the piperidine ring offers a powerful strategy for creating structural diversity. These modifications often require more advanced synthetic methods, such as C-H activation. mdpi.com

Modern synthetic strategies enable site-selective functionalization at the C2, C3, or C4 positions of the piperidine ring. nih.govresearchgate.net Rhodium-catalyzed C-H insertion reactions, for instance, have been used to introduce substituents at specific positions, with the selectivity being controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govresearchgate.net

C2-Functionalization: This position is electronically activated, making it a favorable site for C-H functionalization. nih.govresearchgate.net

C3 and C4-Functionalization: These positions are electronically less favored, but substitution can be directed to these sites by using sterically demanding catalysts or by employing indirect methods like the ring-opening of a cyclopropane (B1198618) intermediate. nih.govresearchgate.net

Such late-stage modifications of the piperidine core are invaluable for optimizing lead compounds in drug discovery. acs.org

Compound List

| Compound Name |

|---|

| 3-(piperidin-4-yl)-1H-pyrazol-5-amine |

| Pyrazolo[1,5-a]pyrimidine |

| Sodium nitrite |

| Copper(I) chloride |

| Copper(I) bromide |

| Copper(I) cyanide |

| Pyrazolo[3,4-d] nih.govacs.orgmdpi.comtriazin-4-one |

| Diethyl malonate |

| Sodium triacetoxyborohydride |

| 2-(piperidin-4-yloxy)pyrazine hydrochloride |

| Pyrazole-4-sulfonyl chloride |

Development of Libraries of Novel Pyrazole-Piperidine Derivatives for Screening

The generation of compound libraries built around a core scaffold is a foundational strategy in modern drug discovery, enabling the high-throughput screening (HTS) of thousands of molecules to identify hits for therapeutic targets. mdpi.com The this compound scaffold is an attractive starting point for library development due to its structural features, which are common in pharmacologically active compounds. ijcpa.in It combines the versatile pyrazole ring, a privileged structure in medicinal chemistry, with a piperidine motif, which can enhance solubility and provide a three-dimensional character often favored for potent and selective biological activity. researchgate.netwhiterose.ac.uk

The development of libraries from this core structure relies on combinatorial chemistry principles, where diverse chemical building blocks are systematically introduced at multiple reactive sites on the scaffold. mdpi.com This approach allows for the rapid synthesis of a large number of structurally related analogs. Methodologies such as parallel solution-phase synthesis and solid-phase organic synthesis (SPOS) are particularly well-suited for this purpose, as they facilitate streamlined reaction, purification, and isolation processes. mdpi.comnih.gov More recent advancements, such as flow chemistry, also offer efficient, safe, and scalable routes to pyrazole derivatives, further accelerating library production. nih.govmdpi.com

The this compound scaffold offers three primary points for diversification, allowing for a comprehensive exploration of the surrounding chemical space:

Piperidine Nitrogen (N-H): The secondary amine of the piperidine ring is a highly versatile functional group for derivatization.

Pyrazole C5-Amine (-NH2): The primary amine on the pyrazole ring provides another key site for introducing a wide array of substituents.

Pyrazole N1-H: The pyrazole ring nitrogen offers a third position for substitution, influencing the electronic properties and spatial arrangement of the entire molecule.

By strategically combining different chemical reactions and a diverse set of building blocks at these positions, extensive libraries can be generated for screening against various biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. iajpr.comrsc.orgnih.gov

The secondary amine of the piperidine moiety is readily functionalized through several common reactions. Its derivatization is crucial for modulating physicochemical properties like solubility, lipophilicity, and metabolic stability, as well as for exploring interactions with specific binding pockets in target proteins. The table below outlines common strategies for diversifying the piperidine nitrogen.

| Reaction Type | Reagent Class (Building Blocks) | Resulting Functional Group | Purpose in Library Design |

|---|---|---|---|

| Acylation / Amidation | Carboxylic Acids, Acid Chlorides, Anhydrides | Amide | Introduce H-bond acceptors/donors; explore diverse side chains (aliphatic, aromatic, heterocyclic). |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduce strong H-bond acceptors; mimic phosphate (B84403) groups; explore specific polar interactions. |

| Reductive Amination | Aldehydes, Ketones | Tertiary Amine | Introduce basic centers; increase molecular complexity and 3D shape. |

| Urea / Thiourea Formation | Isocyanates, Isothiocyanates | Urea / Thiourea | Provide rigid linkers with strong H-bonding capacity. |

| N-Arylation / N-Alkylation | Aryl Halides, Alkyl Halides | Tertiary Amine | Explore hydrophobic pockets; introduce rigid aromatic systems. |

The primary amine at the C5 position of the pyrazole ring is another key handle for introducing diversity. Reactions at this site can significantly alter the electronic nature and steric profile of the pyrazole core, directly impacting interactions with biological targets. For instance, transforming this amine into various amides or sulfonamides can introduce vectors that probe different regions of a protein's active site.

| Reaction Type | Reagent Class (Building Blocks) | Resulting Functional Group | Purpose in Library Design |

|---|---|---|---|

| Acylation / Amidation | Acid Chlorides, Carboxylic Acids | Amide | Introduce diverse substituents; modulate electronic properties of the pyrazole ring. |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduce potent H-bond acceptors; explore polar binding regions. |

| Schiff Base Formation / Reductive Amination | Aldehydes, Ketones | Secondary Amine | Create flexible or rigid linkers to additional pharmacophoric groups. |

| Urea Formation | Isocyanates | Urea | Introduce H-bonding motifs and rigid linkers. |

Solid-phase organic synthesis (SPOS) is a powerful technique for constructing large combinatorial libraries. mdpi.com In a hypothetical SPOS approach for the this compound scaffold, the piperidine nitrogen could be protected (e.g., with a Boc group) and the pyrazole N1 nitrogen could be attached to a solid support resin. This immobilization allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin.

A typical solid-phase library synthesis might proceed as follows:

Resin Loading: Attach the protected pyrazole-piperidine scaffold to a suitable resin.

C5-Amine Derivatization: Treat portions of the resin with a diverse set of building blocks (e.g., a collection of 100 different acid chlorides) in a parallel synthesizer.

Piperidine Deprotection: Remove the Boc protecting group from the piperidine nitrogen.

Piperidine Derivatization: React the newly freed secondary amine with a second set of diverse building blocks (e.g., 100 different sulfonyl chlorides).

Cleavage: Cleave the final compounds from the resin.

This "split-and-mix" or parallel synthesis approach can theoretically generate thousands of unique compounds (e.g., 100 x 100 = 10,000 compounds) in a systematic and efficient manner, ready for purification and high-throughput screening. mdpi.com Research on related pyrazole scaffolds has demonstrated the feasibility of creating libraries with tens of thousands of compounds using such multi-step solid-phase strategies. mdpi.com

The resulting libraries, containing thousands of novel pyrazole-piperidine derivatives, can then be screened against panels of biological targets to identify "hit" compounds. These hits serve as starting points for further optimization in lead discovery programs, ultimately aiming to develop new therapeutic agents. rsc.orgnih.gov

Theoretical and Computational Chemistry Studies on 3 Piperidin 4 Yl 1h Pyrazol 5 Amine Analogues

Quantum Chemical Properties and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. These studies provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a compound's chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The HOMO energy (EHOMO) is associated with the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For instance, in a study of various pyrazole (B372694) derivatives, the HOMO-LUMO energy gap was found to be a key factor in their chemical stability and reactivity. mdpi.com In a study of functionalized 4-aminopyrazole derivatives, the HOMO-LUMO energy gap ranged from 1.16 to 2.35 eV, indicating significant potential for charge transfer within the molecules. A smaller gap generally implies higher reactivity. For a series of pyrazole-carboxamides, the calculated HOMO and LUMO energies helped to explain their electronic and charge transfer properties. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Aminopyrazole Analogues

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reference |

|---|---|---|---|---|

| 4-amino-pyrazolo[4,3-d]pyrimidine derivative 5 | -5.66 | -4.49 | 1.17 | |

| 4-amino-pyrazolo[4,3-d]pyrimidine derivative 6 | -6.21 | -3.86 | 2.35 | |

| 4-amino-pyrazolo[4,3-d]pyrimidine derivative 8 | -6.21 | -3.86 | 2.35 |

Note: The data presented is for aminopyrazole analogues and is used to illustrate the typical range of values for this class of compounds.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's stability and reactivity. ekb.egresearchgate.net

Key global reactivity descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Potential (μ): Describes the escaping tendency of electrons from an equilibrium system. It is approximated as the average of the HOMO and LUMO energies.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as half the HOMO-LUMO energy gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are invaluable for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions. ekb.eg

Table 2: Global Chemical Reactivity Descriptors for a Pyrazolyl Quinolinone Derivative

| Parameter | Formula | Value (eV) | Reference |

|---|---|---|---|

| EHOMO | - | -5.98 | ekb.eg |

| ELUMO | - | -2.15 | ekb.eg |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.83 | ekb.eg |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.065 | ekb.eg |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -4.065 | ekb.eg |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.915 | ekb.eg |

| Chemical Softness (S) | 1/η | 0.522 | ekb.eg |

| Electrophilicity Index (ω) | μ2/2η | 4.316 | ekb.eg |

Note: This data is for a pyrazolyl quinolinone derivative and serves as an illustrative example.

Molecular Electrostatic Potential (MEP) Mapping for Elucidating Reactive Sites and Non-Covalent Interactions

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.

In Silico Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. It is a cornerstone of modern drug discovery, allowing for the rapid screening of large libraries of compounds and providing insights into the molecular basis of ligand-receptor interactions.

Molecular docking simulations can predict the binding mode of a ligand within the active site of a protein and estimate the binding affinity, often expressed as a docking score or binding energy. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For example, docking studies of pyrazole derivatives with various protein kinases have shown that these compounds can fit deeply within the binding pocket, forming hydrogen bonds with key amino acid residues. nih.gov In a study of pyrazole derivatives as potential kinase inhibitors, the compounds with the lowest binding energies were identified as the most promising candidates. researchgate.net The binding energy of one potent pyrazole derivative with RET kinase was found to be -7.14 kcal/mol, with the formation of four hydrogen bonds. mdpi.comnih.gov

Table 3: Docking Results of Pyrazole Derivatives with Protein Kinases

| Compound | Target Protein | Binding Energy (kJ/mol) | Interacting Residues | Reference |

|---|---|---|---|---|

| 1b | VEGFR-2 (2QU5) | -10.09 | Not specified | nih.gov |

| 1d | Aurora A (2W1G) | -8.57 | Not specified | nih.gov |

| 2b | CDK2 (2VTO) | -10.35 | Not specified | nih.gov |

Note: The data presented is for various pyrazole derivatives and illustrates the application of molecular docking in identifying potential protein-ligand interactions.

By docking a ligand against a panel of different proteins, it is possible to identify potential biological targets. This approach, known as reverse docking, can help to elucidate the mechanism of action of a compound or to identify potential off-target effects. The analysis of the binding pocket can reveal important structural features of the receptor that are necessary for ligand binding, which can guide the design of more potent and selective inhibitors.

Studies on pyrazole derivatives have identified a wide range of potential biological targets, including various protein kinases, which are often implicated in cancer and other diseases. nih.govmdpi.com The pyrazole scaffold is considered a privileged structure in medicinal chemistry due to its ability to interact with the ATP-binding site of many kinases. nih.gov The adaptability of the 5-aminopyrazole moiety, in particular, makes it a valuable building block for the synthesis of compounds targeting a diverse array of biological targets. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target System Stability

Molecular Dynamics (MD) simulations have become an essential computational tool for investigating the structural and functional properties of pyrazole derivatives and their interactions with biological targets. eurasianjournals.com These simulations provide detailed, time-resolved insights into the dynamic behavior of molecules, which is critical for understanding conformational changes and the stability of ligand-target complexes. eurasianjournals.comsemanticscholar.org

In the study of analogues of 3-(piperidin-4-yl)-1H-pyrazol-5-amine, MD simulations are employed to explore their conformational space and identify low-energy, biologically relevant poses when bound to a target protein. eurasianjournals.com By simulating the movement of every atom in the system over time, researchers can observe how the ligand adapts its shape to fit within the binding pocket and how the protein itself may adjust to accommodate the ligand. This dynamic view is complementary to static methods like molecular docking. nih.govnih.gov

A key application of MD simulations is the assessment of the stability of the ligand-target system. semanticscholar.org Stability is often quantified by analyzing trajectory data for metrics such as the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

Root Mean Square Fluctuation (RMSF): This metric helps to identify which parts of the system are fluctuating the most. When analyzing a protein, high RMSF values can indicate flexible loop regions, while for a ligand, they can show which parts of the molecule have greater mobility within the binding site. This information can be crucial for optimizing ligand design to improve binding affinity by reducing unfavorable movements. researchgate.net

MD simulations have been successfully used to analyze the stability of various pyrazole derivatives complexed with their targets. For instance, simulations of pyrazole-carboxamides bearing a sulfonamide moiety were run for 50 nanoseconds to confirm the stability of their molecular docking poses with human carbonic anhydrase (hCA) receptors. nih.gov Similarly, the stability of complexes between pyrazole derivatives and targets like DNA gyrase has been analyzed using MD simulations to provide a comprehensive approach for identifying novel therapeutic agents. eurekaselect.com This approach, coupling computational simulations with experimental work, serves as a powerful strategy for the rational design of new, effective therapeutic compounds. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. semanticscholar.org For analogues of this compound, QSAR models are invaluable for predictive design, allowing researchers to estimate the activity of novel, unsynthesized molecules and prioritize the most promising candidates for synthesis and testing. nih.govresearchgate.net This significantly mitigates time-consuming and costly preclinical research phases. nih.gov

The development of a QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating molecular descriptors that quantify various physicochemical properties (e.g., electronic, steric, hydrophobic), building a mathematical model using statistical methods, and rigorously validating the model's predictive power. semanticscholar.orgresearchgate.net

Various QSAR approaches have been applied to pyrazole derivatives:

2D-QSAR: These models use descriptors derived from the 2D representation of molecules. In one study, 2D-QSAR models were developed for a set of pyrazole derivatives against several cancer cell lines using statistical methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS). nih.govresearchgate.net The resulting models showed significant correlation coefficients and were used to predict the anticancer activity of newly synthesized compounds. nih.govresearchgate.net

3D-QSAR: These models consider the three-dimensional structure of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D QSAR models. These models provide contour maps that visualize the regions where steric, electrostatic, or hydrophobic properties are favorable or unfavorable for activity. researchgate.net For example, a 3D-QSAR study on pyrazole derivatives as antibacterial agents generated a pharmacophore model with features like hydrogen bond donors, hydrophobic groups, and aromatic rings, which was then used to design new chemical entities with enhanced binding affinity. eurekaselect.com Another study on aminopyrimidinyl pyrazole analogs as PLK1 inhibitors developed robust CoMFA and CoMSIA models that, combined with docking, informed the design of more potent inhibitors. mdpi.com

4D-QSAR: This advanced approach incorporates the conformational flexibility of molecules into the model, providing a more dynamic representation of the ligand-receptor interaction. ingentaconnect.com

The statistical significance and predictive ability of QSAR models are assessed using several parameters, with R² (coefficient of determination) and Q² (cross-validated R²) being the most critical. A high Q² value (typically > 0.5) indicates good internal predictive ability, while a high R² value for an external test set confirms the model's capacity to predict the activity of new compounds. semanticscholar.orgnih.gov The table below summarizes statistical parameters from various QSAR studies on pyrazole derivatives, demonstrating the robustness of these models.

| QSAR Study Subject | Model Type | R² | Q² | Key Finding | Reference |

| Pyrazole Derivatives (Antibacterial) | 3D-QSAR (CoMFA) | 0.9031 | 0.9004 | Model identified key structural features for antibacterial activity against DNA gyrase. | eurekaselect.com |

| Aminopyrimidinyl Pyrazole Analogs (PLK1 Inhibitors) | 3D-QSAR (CoMFA) | 0.905 | 0.628 | Hybrid model revealed requisite characteristics for designing potent PLK1 inhibitors. | mdpi.com |

| Aminopyrimidinyl Pyrazole Analogs (PLK1 Inhibitors) | 3D-QSAR (CoMSIA) | 0.895 | 0.580 | Model based on steric, electrostatic, and hydrophobic fields supported rational drug design. | mdpi.com |

| Pyrazole Pyridine Carboxylic Acid Derivatives | 4D-QSAR | 0.889 | 0.839 | Model showed good agreement with experimental data and high predictive power. | ingentaconnect.com |

| EGFR Inhibitory Pyrazole Derivatives | QSAR | - | - | The theoretical model showed a good correlation between observed and predicted IC50 values. | nih.gov |

By leveraging the insights gained from these validated QSAR models, chemists can rationally design novel analogues of this compound with optimized properties, guiding synthetic efforts toward compounds with a higher probability of therapeutic success. eurekaselect.comnih.govresearchgate.net

Structure Activity Relationship Sar Studies of 3 Piperidin 4 Yl 1h Pyrazol 5 Amine Derivatives

Systematic Exploration of Substituent Effects on the Pyrazole (B372694) Core on Biological Efficacy and Selectivity

The pyrazole core of 3-(piperidin-4-yl)-1H-pyrazol-5-amine is a versatile scaffold that allows for a wide range of substitutions, each capable of significantly impacting the compound's biological profile. Research has shown that the nature and position of substituents on the pyrazole ring can modulate factors such as binding affinity, selectivity, and pharmacokinetic properties.

Substitutions at the N1 and N2 positions of the pyrazole ring have been a key focus of SAR studies. For instance, in a series of 5-(piperidin-4-yl)-3-hydroxypyrazole analogues, which are bioisosteres of GABA-A receptor partial agonists, the introduction of alkyl or aryl substituents at either the N1 or N2 position led to a switch in pharmacological activity from weak agonism to potent antagonism. These N-substituted derivatives exhibited binding affinities in the high nanomolar to low micromolar range at native rat GABA-A receptors nih.gov.

The electronic properties of the substituents on the pyrazole ring also play a crucial role. Electron-donating groups have been shown to increase the acidity of the pyrrole-like NH group in pyrazoles, which can influence intermolecular interactions such as hydrogen bonding mdpi.com. In contrast, electron-withdrawing groups can alter the electronic distribution within the ring system, potentially affecting interactions with target proteins. For example, in a study of pyrazole-based N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the electronic properties of the pyrazole substituents had a significant impact on potency acs.org.

Furthermore, the steric bulk of substituents on the pyrazole ring can dictate the compound's ability to fit into the binding pocket of a target protein. The presence of 3,5-dialkyl substitutions on the pyrazole ring was found to be important for the activity of certain NAAA inhibitors acs.orgnih.gov. In some cases, increasing the size of one of the alkyl groups was well-tolerated, leading to submicromolar activity, while in other instances, it led to a drop in potency nih.gov.

N-alkylation of the pyrazole core has been explored as a strategy to enhance potency. In the development of pyrazole-based kinase inhibitors, N-alkylated pyrazoles demonstrated high potency. However, this modification also led to a high efflux rate, a potential liability for drug candidates. In contrast, N-pyridinyl derivatives exhibited a lower efflux rate while maintaining acceptable potency, highlighting the delicate balance between potency and pharmacokinetic properties that can be tuned through pyrazole core substitutions nih.gov.

The following table summarizes the effects of various substitutions on the pyrazole core of 5-(piperidin-4-yl)-3-hydroxypyrazole analogues on their activity as GABA-A receptor antagonists nih.gov.

| Compound | N1-Substituent | N2-Substituent | Binding Affinity (Ki, μM) at native rat GABAA receptors |

| 2a | H | H | >100 (IC50 ~300 μM) |

| 2b | Methyl | H | 1.8 |

| 2c | Ethyl | H | 0.94 |

| 2d | Propyl | H | 0.46 |

| 2e | Phenyl | H | 0.18 |

| 3b | H | Methyl | 1.5 |

| 3c | H | Ethyl | 0.78 |

| 3d | H | Propyl | 0.40 |

| 3e | H | Phenyl | 0.15 |

The Influence of Piperidine (B6355638) Ring Substitutions on Molecular Interactions and Activity Modulation

Substitutions on the piperidine ring of this compound derivatives offer another avenue for modulating their pharmacological activity. The piperidine moiety often serves as a key structural element for interaction with biological targets, and modifications to this ring can influence binding affinity, selectivity, and physicochemical properties.

The position of substitution on the piperidine ring is a critical determinant of biological activity. For instance, in a series of piperidine derivatives developed as MAO inhibitors, para-substitution on the piperidine ring was found to be preferable to meta-substitution. The addition of a hydroxyl group at the para-position significantly increased the MAO inhibitory effect nih.gov.

The nature of the substituent on the piperidine nitrogen is also of great importance. In the context of histamine (B1213489) H3 receptor agonists, the agonistic activity of 4-((1H-imidazol-4-yl)methyl)-1-aryl-piperidine derivatives was greatly influenced by the substituents on the aromatic ring attached to the piperidine nitrogen nih.gov. This suggests that this part of the molecule is involved in crucial interactions with the receptor.

In a study of cis-3,5-diamino-piperidine (DAP) derivatives, which are mimetics of 2-deoxystreptamine, it was observed that replacing an amino group with a hydroxyl group on the "headpiece" of the molecule, which includes the piperidine ring, led to a slight reduction in antibacterial activity nih.gov. This demonstrates that even subtle changes to the substituents on the piperidine ring can impact biological efficacy.

The following table illustrates the structure-activity relationship of N-aryl-piperidine derivatives as human histamine H3 receptor agonists, highlighting the impact of substituents on the aryl ring attached to the piperidine nitrogen nih.gov.

| Compound | Aryl Substituent | Affinity (Ki, nM) for human H3 receptor | Agonistic Activity (EC50, nM) |

| 17a | Phenyl | 180 | >1000 |

| 17d | 4-Chlorophenyl | 12 | 16 |

| 17h | 4-Methoxyphenyl | 8.8 | 11 |

| 17j | 3,4-Dichlorophenyl | 29 | 40 |

| 17l | Naphthyl | 110 | 230 |

Impact of Stereochemistry and Conformational Preferences on Biological Performance

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental factor that governs its interaction with biological targets. For derivatives of this compound, stereochemistry and conformational preferences can have a profound impact on their biological performance, influencing potency, selectivity, and metabolic stability.

Conformational analysis, which examines the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is also crucial. The flexibility of the piperidine ring allows it to adopt various conformations, such as chair, boat, and twist-boat forms. The preferred conformation can be influenced by the nature and position of substituents. The bioactive conformation, which is the specific three-dimensional structure a molecule adopts when it binds to its target, is often a low-energy conformation. Understanding the conformational preferences of these derivatives is therefore essential for rational drug design. For instance, appropriate conformational restriction by using a piperidine spacer has been shown to favor specific binding to the human histamine H3 receptor nih.gov.

The interplay between stereochemistry and biological activity is a well-established principle in medicinal chemistry. It has been demonstrated that stereochemistry can affect not only target binding but also the transport of molecules across biological membranes, which can lead to stereospecific uptake and differences in bioavailability mdpi.com. While specific studies on the stereochemistry of this compound derivatives are not extensively detailed in the provided context, the principles derived from related structures underscore the critical importance of considering the three-dimensional aspects of these molecules in the design of new therapeutic agents.

Elucidation of Key Pharmacophore Features and Development of Pharmacophore Models

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For derivatives of this compound, the development of pharmacophore models can provide a deeper understanding of the key molecular interactions required for their activity and guide the design of new, more potent compounds.

A pharmacophore model is typically composed of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. By analyzing a set of active compounds, a common pharmacophore hypothesis can be generated that describes the spatial arrangement of these features necessary for binding to a specific biological target.

For example, a study on pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors led to the development of a five-point pharmacophore model, designated AHHRR.3. This model identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for PDE4 inhibition. The docking studies further revealed that these features were involved in key hydrogen bond interactions and π-π stacking with specific amino acid residues in the active site of the enzyme nih.gov.

Similarly, pharmacophore modeling has been applied to pyrazole-3-carbohydrazone derivatives as inhibitors of dipeptidyl peptidase-IV (DPP-IV). This approach, combined with 3D-QSAR (three-dimensional quantitative structure-activity relationship) analysis, helped to identify the critical structural elements for their anti-diabetic activity researchgate.netjuniperpublishers.com.

While a specific pharmacophore model for this compound derivatives is not detailed in the provided search results, the principles from related pyrazole-containing compounds can be extrapolated. The pyrazole ring itself can act as both a hydrogen bond donor (N-H) and acceptor (N). The amino group at the 5-position is a strong hydrogen bond donor. The piperidine ring can provide a hydrophobic scaffold and its nitrogen atom can act as a hydrogen bond acceptor or be protonated to form an ionic interaction. Substituents on both the pyrazole and piperidine rings can introduce additional pharmacophoric features, such as aromatic rings for π-π stacking or hydrophobic groups to occupy specific pockets in the target's binding site.

The development of a robust pharmacophore model for a series of this compound derivatives would involve synthesizing and testing a diverse set of analogues to establish a clear SAR. This data would then be used to generate and validate a pharmacophore hypothesis that can be used to virtually screen for new compounds with the desired biological activity.

Biological Target Engagement and Mechanistic Studies of 3 Piperidin 4 Yl 1h Pyrazol 5 Amine Analogues

In Vitro Biochemical Characterization of Biological Activities

The biological potential of 3-(piperidin-4-yl)-1H-pyrazol-5-amine analogues has been extensively characterized through a variety of in vitro assays. These studies have revealed their efficacy in antimicrobial applications, enzyme inhibition, receptor binding, and the modulation of cellular pathways.

Antimicrobial Activity Profiles (e.g., Antibacterial, Antifungal) Against Specific Strains

Derivatives of the pyrazole (B372694) scaffold have demonstrated notable antimicrobial properties against a range of pathogens. nih.gov The antibacterial and antifungal potential of these compounds varies significantly with the nature and position of substituents on the pyrazole and piperidine (B6355638) rings.

For instance, a series of pyrazole-based oxothiazolidine hybrids were synthesized and evaluated for their in vitro antibacterial activity against Gram-positive bacteria (Bacillus cocous, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Proteus vulgaris), as well as their antifungal activity against Aspergillus niger. researchgate.net One particular derivative, 4-{4-[2-(1-phenyl-3-(2-methoxyphenyl) phenyl-1H-pyrazol-4-yl)-4-oxo-thiazolidin-3-yl]-phenyl}- morpholin-3-one, emerged as a potent antimicrobial agent, exhibiting significant zones of inhibition against all tested strains. researchgate.net

Similarly, other studies have reported that newly synthesized pyrazole derivatives show weak to good antibacterial activity against various strains, with some compounds being particularly effective against B. subtilis and P. vulgaris. johnshopkins.edu The evaluation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives also confirmed that many of these compounds are active as both antibacterial and antifungal agents. nih.gov Some pyrazole derivatives have been shown to possess wide-spectrum activity against P. vulgaris and very broad-spectrum inhibitory activity against B. subtilis and Staphylococcus aureus. researchgate.net

Table 1: Antimicrobial Activity of Selected Pyrazole Analogues

This table summarizes the antimicrobial activity of various pyrazole derivatives against specific bacterial and fungal strains, as measured by the zone of inhibition.

| Compound Type | Bacterial/Fungal Strain | Activity (Zone of Inhibition in mm) | Reference |

|---|---|---|---|

| Pyrazole-based oxothiazolidine hybrid (11h) | Bacillus cocous (Gram-positive) | 21 | researchgate.net |

| Pyrazole-based oxothiazolidine hybrid (11h) | Bacillus subtilis (Gram-positive) | 20 | researchgate.net |

| Pyrazole-based oxothiazolidine hybrid (11h) | Escherichia coli (Gram-negative) | 21 | researchgate.net |

| Pyrazole-based oxothiazolidine hybrid (11h) | Proteus vulgaris (Gram-negative) | 24 | researchgate.net |

| Pyrazole-based oxothiazolidine hybrid (11h) | Aspergillus niger (Fungus) | 20 | researchgate.net |

Enzyme Inhibition Kinetics and Inhibition Mechanism Characterization

Analogues of this compound have been identified as potent inhibitors of various enzymes, playing crucial roles in different pathological conditions. The pyrazole core is a key pharmacophore in the design of inhibitors for kinases, oxidases, and other enzymes. globalresearchonline.net

A notable example is the development of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key signal transducer in inflammatory diseases. nih.gov Structure-activity relationship (SAR) studies revealed that modifications at the 5-position of the pyrazolopyrimidine ring and the 3-position of the pyrazole ring led to compounds with excellent potency. Certain fluorinated (3R)-3-aminopiperidine analogues displayed high intrinsic potency with IC50 values of ≤ 1 nM. nih.gov

In the realm of cancer therapy, pyrazole derivatives have been designed as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). A series of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives showed potent inhibitory activities against PI3Kδ, with IC50 values as low as 0.286 μmol/L. rhhz.net Furthermore, pyrazole derivatives have been investigated as inhibitors of carbonic anhydrase (CA), with some compounds exhibiting inhibition constants (Kᵢ) in the low nanomolar range against human CA isoforms I and II (hCA I and hCA II). tandfonline.com

Table 2: Enzyme Inhibition by Pyrazole Analogues

This table presents the inhibitory activity (IC50 or Kᵢ values) of various pyrazole derivatives against specific enzyme targets.

| Compound Class | Enzyme Target | Inhibitory Activity | Reference |

|---|---|---|---|

| 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | IRAK4 | IC50 ≤ 1 nM | nih.gov |

| 3-(Piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives | PI3Kδ | IC50 = 0.286 μmol/L | rhhz.net |

| Substituted Pyrazole Derivative | hCA I | Kᵢ = 5.13–16.9 nM | tandfonline.com |

| Substituted Pyrazole Derivative | hCA II | Kᵢ = 11.77–67.39 nM | tandfonline.com |

Receptor Binding Affinity and Ligand-Receptor Interaction Studies

The structural scaffold of this compound is well-suited for interaction with various G protein-coupled receptors (GPCRs) and other receptor types. SAR studies have been crucial in optimizing the binding affinity and selectivity of these ligands.

One prominent area of research has been the development of pyrazole derivatives as antagonists for the brain cannabinoid receptor (CB1). acs.orgelsevierpure.com The lead compound, SR141716A, features a piperidinyl carboxamide at the 3-position of the pyrazole ring. acs.org Studies have shown that potent and selective CB1 receptor antagonistic activity requires specific structural features, including a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. acs.orgelsevierpure.com

In another context, a screening campaign identified 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone as a potent S1R agonist with a high binding affinity (Kᵢ value of 3.2 nM), comparable to the reference compound haloperidol. nih.gov Additionally, pyrazole-3-carboxylic acid derivatives have been synthesized as agonists for the nicotinic acid receptor, with some compounds showing Kᵢ values around 0.15 μM. ebi.ac.uk

Table 3: Receptor Binding Affinities of Pyrazole Analogues

This table shows the binding affinities (Kᵢ values) of different pyrazole derivatives for their respective receptor targets.

| Compound Type | Receptor Target | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| Piperidine/piperazine-based compound | Sigma 1 Receptor (S1R) | 3.2 nM | nih.gov |

| 5-propylpyrazole-3-carboxylic acid | Nicotinic Acid Receptor | ~150 nM (0.15 μM) | ebi.ac.uk |

| 5-butylpyrazole-3-carboxylic acid | Nicotinic Acid Receptor | 72 nM (0.072 μM) | ebi.ac.uk |

Cellular Pathway Modulation Investigations (e.g., Apoptosis Induction in Cancer Cell Lines)

Pyrazole analogues have demonstrated significant potential in oncology by modulating key cellular pathways, particularly those leading to apoptosis, or programmed cell death. Numerous studies have shown that these compounds can induce apoptosis in various cancer cell lines, making them promising candidates for anticancer drug development. nih.gov

For example, certain pyrazole-based compounds have been shown to be cytotoxic against a range of cancer cell lines, including pancreatic, breast, and cervical cancers. nih.gov Specifically, derivatives L2 (3,5-diphenyl-1H-pyrazole) and L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) displayed moderate cytotoxicity against pancreatic (CFPAC-1) and breast (MCF-7) cancer cell lines, respectively. nih.gov

The mechanism often involves the inhibition of critical signaling pathways. A series of tandfonline.comnih.govnih.govtriazolo[1,5-a]pyrimidine indole (B1671886) derivatives were found to suppress the ERK signaling pathway, leading to decreased phosphorylation of key proteins like ERK1/2, c-Raf, and MEK1/2. mdpi.com The most active compound from this series, H12, induced apoptosis and G2/M phase cell cycle arrest in MGC-803 gastric cancer cells. mdpi.com Similarly, pyrrolo[3,4-c]pyrazole derivatives have been designed to simultaneously inhibit the p53–MDM2 interaction and the NF-κB pathway, both of which are critical for cancer cell survival. acs.org These compounds were found to suppress NF-κB activation by inhibiting IκBα phosphorylation and effectively inhibited tumor growth in xenograft models. acs.org

Proposed Mechanisms of Action and Molecular Pathways Based on Experimental and Computational Evidence

The diverse biological activities of this compound analogues are underpinned by specific molecular mechanisms, which have been elucidated through a combination of experimental techniques and computational modeling. eurasianjournals.com

Experimental evidence, such as X-ray crystallography, has provided detailed insights into ligand-protein interactions. For instance, the crystal structure of a 5-aminopyrazole derivative bound to p38 MAP kinase revealed a unique hydrogen bond between the exocyclic amine of the inhibitor and the amino acid threonine 106 in the ATP binding pocket, which is believed to be a key determinant of its high selectivity.

Computational chemistry, including molecular docking and molecular dynamics simulations, has become an indispensable tool for predicting binding modes and rationalizing structure-activity relationships. eurasianjournals.comresearchgate.net Docking studies on pyrazole derivatives as carbonic anhydrase inhibitors have helped to evaluate their binding modes and support their observed inhibitory profiles. tandfonline.com In the study of sigma receptor ligands, molecular docking was used to analyze the binding mode of piperidine/piperazine-based compounds. nih.gov These studies revealed that high-affinity ligands form a bidentate salt bridge interaction involving the piperidine nitrogen atom and the carboxylate groups of Glu172 and Asp126 residues in the receptor. nih.gov

For antimicrobial pyrazole derivatives, molecular docking simulations have been performed to predict binding affinities and interaction modes within the active site of bacterial enzymes like topoisomerase IV, suggesting a potential mechanism for their antibacterial action. johnshopkins.eduekb.eg These computational approaches are crucial for optimizing lead compounds and designing novel therapeutics with enhanced efficacy and selectivity. eurasianjournals.com

Selective vs. Broad-Spectrum Activity Profiles of Derivatives

The activity profile of pyrazole derivatives can range from highly selective for a specific biological target to broad-spectrum, affecting multiple targets or organisms. This diversity is a direct result of the structural modifications made to the pyrazole scaffold.

In the context of enzyme inhibition, high selectivity is often a desirable trait to minimize off-target effects. For example, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be potent and highly selective inhibitors of monoamine oxidase A (MAO-A) over MAO-B. nih.gov This selectivity is crucial for their potential application as antidepressant and antianxiety drugs. Similarly, the p38 MAP kinase inhibitors derived from the 5-aminopyrazole scaffold were noted for their high selectivity.

Conversely, in the field of antimicrobials, both broad-spectrum and narrow-spectrum agents have clinical value. Studies on pyrazole derivatives have identified compounds with varying activity breadths. For example, some pyrazole derivatives exhibited activity across both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum profile. researchgate.net In contrast, other analogues showed more selective activity, inhibiting only Gram-positive bacteria or specific species like E. coli. researchgate.net This ability to tune the activity spectrum through chemical modification highlights the versatility of the pyrazole core in drug design. orientjchem.org

Emerging Applications and Future Directions in Pyrazole Piperidine Research

Development as Chemical Probes for Investigating Biological Processesnih.gov

The inherent structural features of pyrazole (B372694) derivatives, including their synthetic accessibility and diverse functionalization potential, make them excellent candidates for the development of chemical probes. nih.govmdpi.com These probes are instrumental in fluorescent bioimaging, a technique crucial for real-time monitoring of biological events within living cells and tissues. nih.govnih.gov The pyrazole scaffold, in particular, is known to be a component of various fluorescent dyes that exhibit high quantum yields and photostability. nih.gov

The design of fluorescent probes often involves the incorporation of N-heteroaromatic cores due to their favorable electronic properties and biocompatibility. nih.gov Pyrazole derivatives have demonstrated good membrane permeability, a critical attribute for intracellular imaging. nih.gov The nitrogen atoms within the pyrazole ring can act as donor sites, making them suitable for the detection of cations in vivo. nih.gov While specific studies on 3-(piperidin-4-yl)-1H-pyrazol-5-amine as a chemical probe are not yet widespread, the pyrazole-piperidine scaffold holds significant promise. The piperidine (B6355638) moiety can be functionalized to modulate solubility and cell permeability, while the pyrazole core can be modified to tune the photophysical properties of the molecule. Future research is expected to focus on the synthesis and evaluation of derivatives of this compound as fluorescent probes for various biological targets and processes.

Potential Applications in Material Science and Optoelectronic Devicesmdpi.com

The unique photophysical properties of pyrazole derivatives are not only relevant to biological imaging but also position them as promising candidates for applications in material science and optoelectronics. mdpi.com Compounds containing the pyrazole core have been investigated for their potential use in organic light-emitting devices (OLEDs) and as fluorescent dyes. globalresearchonline.net The ability of these molecules to absorb and emit light can be finely tuned through chemical modifications, a desirable feature for creating materials with specific optical properties.

The development of novel materials often relies on the synthesis of molecules with defined electronic and photophysical characteristics. The pyrazole-piperidine scaffold offers a versatile platform for creating such materials. The conjugated π-system of the pyrazole ring can be extended or modified to alter the absorption and emission spectra, while the piperidine unit can influence the solid-state packing and intermolecular interactions, which are crucial for the performance of organic electronic devices. Although the direct application of this compound in this field is still an area of active exploration, the foundational knowledge of pyrazole chemistry suggests a promising future for its derivatives in the creation of advanced materials with tailored optical and electronic properties.

Agrochemical Research and Development Utilizing Pyrazole-Piperidine Scaffoldsnih.govwustl.edu

Fungicidal Activity: Pyrazole-carboxamide fungicides are a significant class of agrochemicals that target the succinate (B1194679) dehydrogenase enzyme in fungi. nih.govacs.org The pyrazole ring is a key component in several commercial fungicides. nih.gov The incorporation of a piperidine ring can enhance the compound's spectrum of activity and physicochemical properties. Research has shown that modifications to the pyrazole group of existing fungicides can lead to compounds with a lower risk of resistance. ccspublishing.org.cn

Insecticidal Activity: Both pyrazole and piperidine derivatives have been successfully developed as insecticides. researchgate.netbohrium.comnih.govmdpi.com For instance, N-pyridylpyrazole compounds are a known class of insecticides. mdpi.com The piperidine ring is also present in several insecticidally active compounds. ccspublishing.org.cn Structure-activity relationship (SAR) studies have indicated that the introduction of a piperidine moiety can enhance insecticidal potency against various pests. ccspublishing.org.cn

The following table provides examples of pyrazole and piperidine derivatives with demonstrated agrochemical activity, highlighting the potential of the combined pyrazole-piperidine scaffold.

| Compound Class | Target Pest/Weed | Example/Finding |

| Fungicides | Phytophthora capsici | Modification of the pyrazole group in oxathiapiprolin (B609797) led to a compound with lower resistance risk. ccspublishing.org.cn |

| Various Fungi | Pyrazole-4-carbonyl compounds are a hot topic in fungicide research and development. researchgate.net | |

| Insecticides | Aphids, Nematodes | Thiazolyl piperidine structures show potential insecticidal effects. ccspublishing.org.cn |

| Lepidoptera pests | N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety have been developed as effective insecticides. mdpi.com | |

| Herbicides | Digitaria sanguinalis | Certain phenylpyridine moiety-containing pyrazole derivatives exhibit moderate herbicidal activity. researchgate.net |

| Various Weeds | Pyrazole derivatives have been identified with bleaching activity against green weeds. nih.gov |

Advanced Methodologies for Activity Prediction and Drug Discovery (e.g., Artificial Intelligence, Machine Learning)